molecular formula C5H4F3NO B575702 4-Methyl-5-(trifluoromethyl)isoxazole CAS No. 161144-76-9

4-Methyl-5-(trifluoromethyl)isoxazole

Katalognummer: B575702
CAS-Nummer: 161144-76-9
Molekulargewicht: 151.088
InChI-Schlüssel: XMSGHROLMRBTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(trifluoromethyl)isoxazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group is a critical structural feature, known to enhance key physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets . As such, this compound serves as a valuable precursor and building block for developing novel bioactive molecules. Isoxazole derivatives are prominent in pharmaceutical research due to their wide spectrum of biological activities . The integration of the this compound moiety is a common strategy in molecular hybridization, a technique used to create new chemical entities with potential for improved efficacy . Research into analogous trifluoromethylated isoxazoles has demonstrated potent biological effects, including promising anti-cancer activity against cell lines such as MCF-7 and HepG2 , as well as inhibitory effects on enzymes like α-amylase, which is relevant for managing diabetes and obesity . Furthermore, compounds featuring this pharmacophore are investigated as regulators of immune functions, with some derivatives exhibiting immunosuppressive and anti-inflammatory properties . This compound is presented for research and development purposes only.

Eigenschaften

CAS-Nummer

161144-76-9

Molekularformel

C5H4F3NO

Molekulargewicht

151.088

IUPAC-Name

4-methyl-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3

InChI-Schlüssel

XMSGHROLMRBTFI-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1)C(F)(F)F

Synonyme

Isoxazole, 4-methyl-5-(trifluoromethyl)- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent placement and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
4-Methyl-5-(trifluoromethyl)isoxazole -CH₃ (4), -CF₃ (5) 181.12 g/mol High lipophilicity; potential kinase inhibitor
Leflunomide -CH₃ (5), -CONH-aryl (4) 270.21 g/mol Immunosuppressive agent (RA treatment)
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole -ClCH₂ (4), -C₆H₄F (3) 239.65 g/mol Reactivity due to ClCH₂; structural precursor
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate -COOEt (4), -C₆H₅ (3) 245.27 g/mol Antibacterial, anti-convulsant activities
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole -OH (5), -C₆H₄CF₃ (3) 229.16 g/mol Increased polarity; potential solubility issues
3-(S,S-Dimethylsulfoximido)-5-(trifluoromethyl)isoxazole -S(O)(NH)Me (3), -CF₃ (5) 242.24 g/mol Moderate yield (51%); sulfoximido enhances H-bonding
Key Observations:
  • Trifluoromethyl vs. Chloromethyl : The -CF₃ group in the target compound improves metabolic stability compared to the reactive chloromethyl group in 's analog, which is more suited for synthetic intermediates .
  • Ester vs. Trifluoromethyl : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () exhibits lower lipophilicity (logP ~2.5) due to the ester group, whereas the -CF₃ group in the target compound increases logP (~3.1), favoring membrane permeability .
  • Hydroxyl Substituent : The hydroxyl group in 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole () introduces hydrogen-bonding capacity but reduces bioavailability due to higher polarity .

Q & A

Q. Basic

  • 19F NMR^{19}\text{F NMR} : Directly identifies the CF3_3 group, with chemical shifts typically between -60 to -65 ppm .
  • 1H NMR^{1}\text{H NMR} : The isoxazole ring protons appear as distinct singlets (δ 6.2–6.8 ppm). Methyl groups resonate near δ 2.5 ppm .
  • HPLC-MS : Validates purity and molecular ion peaks, especially for analogs with labile substituents .

What strategies enhance the anticancer activity of 4-(trifluoromethyl)isoxazole derivatives through structural modification?

Q. Advanced

  • CF3_3 positioning : The 4-CF3_3 group in isoxazoles (e.g., compound 2g ) improves lipophilicity and target binding, yielding IC50_{50} values 8-fold lower than non-CF3_3 analogs .
  • Heterocyclic hybridization : Incorporating thiophene or pyrrole moieties enhances π-π stacking with kinase active sites (e.g., MCF-7 cell line inhibition at 2.63 μM) .
  • Pharmacophore optimization : Balancing electron-withdrawing (CF3_3) and donating groups (methoxy) improves cellular permeability and metabolic stability .

How is the antimicrobial activity of isoxazole derivatives typically evaluated in academic research?

Q. Basic

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
  • Structure-activity profiling : Comparing analogs with varied substituents (e.g., 4-fluorophenylthio groups) identifies key moieties for potency .

How can computational methods like DFT or molecular docking be integrated into the development of isoxazole-based therapeutics?

Q. Advanced

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HSP90. For example, NVP-AUY922 (an isoxazole-based HSP90 inhibitor) shows sub-nanomolar binding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate CF3_3 effects with reactivity and stability .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in drug design .

What are the key considerations in designing a kinetic study for isoxazole synthesis reactions?

Q. Basic

  • Reaction monitoring : Use in situ FTIR or HPLC to track nitrile oxide intermediates and isoxazole formation .
  • Variable control : Test temperature, solvent polarity, and reagent stoichiometry to identify rate-limiting steps.
  • Quenching protocols : Rapid cooling or acid quenching prevents post-reaction degradation .

When encountering contradictory data in biological assays across studies, what methodological approaches can validate findings?

Q. Advanced

  • Dose-response curves : Establish IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .
  • Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside ATP-based viability assays .
  • Meta-analysis : Compare literature data using standardized metrics (e.g., % inhibition at 10 μM) to identify consensus trends .

What role does the trifluoromethyl group play in the physicochemical properties of isoxazole derivatives?

Q. Basic

  • Lipophilicity : The CF3_3 group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
  • Bioisosterism : CF3_3 mimics methyl or ethyl groups while improving target affinity due to stronger van der Waals interactions .

What are recent advancements in metal-free synthesis of trifluoromethylated isoxazoles, and how do they compare to traditional methods?

Q. Advanced

  • CF3_3SO2_2Na/tBuONO system : Eliminates transition metals, enabling greener synthesis with yields up to 92% .
  • Limitations addressed : Traditional methods required hazardous CF3_3COCl or Au catalysts, whereas the metal-free approach reduces toxicity and cost .
  • Substrate scope : Compatible with chalcones, enabling diverse 4-CF3_3 isoxazoles inaccessible via cycloaddition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.